molecular formula C16H12N6O5 B611769 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) CAS No. 1222810-74-3

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

Cat. No.: B611769
CAS No.: 1222810-74-3
M. Wt: 368.30 g/mol
InChI Key: ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU591 is a synthetic and biologically active compound known for its role as a selective inhibitor of the renal outer medullary potassium channel, also known as Kir1.1 or KCNJ1. This compound has garnered significant attention in scientific research due to its high selectivity and potency in inhibiting the Kir1.1 channel, making it a valuable tool for studying potassium ion channels and their physiological roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU591 involves several key steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of VU591 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

VU591 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction of Nitro Groups: Amino derivatives of VU591.

    Substitution Reactions: Various substituted derivatives depending on the electrophilic reagent used.

    Hydrolysis Products: Cleaved fragments of the original molecule

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), exhibit significant antimicrobial properties. These compounds are effective against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the nitro groups enhances their activity by interfering with microbial DNA synthesis .

Anticancer Potential

Benzimidazole compounds have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies suggest that 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) may act on specific cellular pathways involved in tumor growth, making it a subject of interest for anticancer drug development .

Analgesic and Antispasmodic Effects

Preliminary studies have indicated that benzimidazole derivatives can exhibit analgesic and antispasmodic activities. While specific data on 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) is limited, the structural similarities with other active compounds suggest potential efficacy in pain management and muscle relaxation .

Toxicity Profile

Toxicological studies are essential to assess the safety profile of this compound. Current findings suggest that while certain benzimidazole derivatives demonstrate low toxicity at therapeutic doses, further investigations are necessary to establish the safety margins for 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) .

Polymeric Composites

The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) allows for potential applications in creating advanced materials with improved performance characteristics .

Nanotechnology

Research into nanomaterials has identified benzimidazole compounds as suitable candidates for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The functionalization of nanoparticles with 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) could enhance targeting capabilities in cancer therapy .

Case Studies

StudyFindings
Antimicrobial EfficacyDemonstrated effectiveness against multiple bacterial strains; potential for antibiotic development .
Anticancer ResearchInduced apoptosis in cancer cell lines; further studies needed to confirm mechanisms .
Analgesic ActivitySimilar compounds showed significant pain relief effects; potential application in pain management .

Mechanism of Action

VU591 exerts its effects by selectively inhibiting the Kir1.1 potassium channel. The compound binds to the channel’s pore region, blocking the flow of potassium ions through the channel. This inhibition disrupts the normal physiological functions of the channel, such as maintaining potassium ion homeostasis and regulating membrane potential. The molecular targets of VU591 include the Kir1.1 channel and associated signaling pathways involved in potassium ion transport .

Biological Activity

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), with the CAS number 1222810-74-3, is a synthetic compound that belongs to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) is C16H12N6OC_{16}H_{12}N_6O, with a molecular weight of 368.30 g/mol. The structure features two nitro-substituted benzimidazole moieties linked by an oxydimethanediyl group, which may influence its biological interactions and mechanisms of action.

Antitumor Activity

Recent studies have indicated that compounds within the benzimidazole class can exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. In particular:

  • In vitro studies : Compounds similar to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) have demonstrated cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The half-maximal inhibitory concentration (IC50) values reported for related compounds range from 0.85μM0.85\,\mu M to 6.75μM6.75\,\mu M depending on the specific derivative and assay conditions .

Case Study 1: Antitumor Efficacy

A study published in Molecules examined the cytotoxic effects of several nitro-substituted benzimidazole compounds on lung cancer cells. The results indicated that compounds with similar structures to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in both 2D and 3D culture systems .

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3589.31 ± 0.783D

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of benzimidazoles were tested against common pathogens. Although specific data on 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) was not available, the general trend showed promising results for similar compounds against Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

  • Inhibition of DNA synthesis : Some studies suggest that these compounds interfere with nucleic acid synthesis in cancer cells.
  • Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in malignant cells.
  • Disruption of microbial cell walls : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

Properties

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657496
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222810-74-3
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.